molecular formula C13H15NO2 B8598034 Ethyl 1-[(E)-benzylideneamino]cyclopropane-1-carboxylate CAS No. 80622-04-4

Ethyl 1-[(E)-benzylideneamino]cyclopropane-1-carboxylate

Cat. No. B8598034
Key on ui cas rn: 80622-04-4
M. Wt: 217.26 g/mol
InChI Key: RXAZIMNLOMKFHA-UHFFFAOYSA-N
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Patent
US04478758

Procedure details

25.2 g (1.05 moles) of sodium hydride are added a little at a time under nitrogen to 100 g (0.523 mole) of N-benzylideneglycine ethyl ester and 45.1 ml (0.523 mole) of 1,2-dibromoethane in 500 ml of dry diethyl ether and 170 ml of dry dimethylsulfoxide, so that the well-stirred mixture remains at from 20° to 30° C. The mixture is stirred at room temperature overnight and filtered, and 1 l of water is added to the filtrate. The ethereal phase is separated off, washed with twice 200 ml of water, dried over sodium sulfate and evaporated under reduced pressure to give 80 g (70%) of ethyl N-benzylidene-1-aminocyclopropanecarboxylate as an oil.
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
45.1 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([O:5][C:6](=[O:16])[CH2:7][N:8]=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH3:4].Br[CH2:18][CH2:19]Br>C(OCC)C.CS(C)=O>[CH:9](=[N:8][C:7]1([C:6]([O:5][CH2:3][CH3:4])=[O:16])[CH2:19][CH2:18]1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
25.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 g
Type
reactant
Smiles
C(C)OC(CN=CC1=CC=CC=C1)=O
Name
Quantity
45.1 mL
Type
reactant
Smiles
BrCCBr
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
170 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remains at from 20° to 30° C
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
1 l of water is added to the filtrate
CUSTOM
Type
CUSTOM
Details
The ethereal phase is separated off
WASH
Type
WASH
Details
washed with twice 200 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)=NC1(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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